molecular formula C14H10N4S B11849184 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine

2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine

Cat. No.: B11849184
M. Wt: 266.32 g/mol
InChI Key: OPLAIAAGGBWEPV-UHFFFAOYSA-N
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Description

2-(Thiophen-2-YL)pyrazolo[1,5-c]quinazolin-5-amine is a chemical compound designed for scientific research and development. This specialty chemical features a pyrazolo[1,5-c]quinazoline core, a scaffold recognized in medicinal chemistry for its diverse biological potential. The structure is functionalized with a thiophen-2-yl group and a 5-amine substitution, which are key for its interaction with biological targets. Compounds based on the pyrazolo[1,5-c]quinazoline scaffold have been investigated as potent and selective antagonists for adenosine receptors, particularly the human A3 (hA3) subtype . Adenosine receptors are G-protein-coupled receptors (GPCRs) involved in a wide range of physiological processes, making them significant targets for therapeutic research. The 5-oxo analogues of this chemotype have shown high binding affinity and selectivity for the hA3 AR, while the corresponding 5-amino derivatives typically exhibit lower affinity, highlighting the critical role of the substituent at the 5-position . The incorporation of the thiophene ring, a common heteroaryl moiety, is a strategic modification aimed at exploring structure-activity relationships and optimizing the compound's physicochemical and pharmacological properties. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct all necessary safety assessments and profiling experiments before use in any experimental setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N4S

Molecular Weight

266.32 g/mol

IUPAC Name

2-thiophen-2-ylpyrazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C14H10N4S/c15-14-16-10-5-2-1-4-9(10)12-8-11(17-18(12)14)13-6-3-7-19-13/h1-8H,(H2,15,16)

InChI Key

OPLAIAAGGBWEPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NN3C(=N2)N)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Core Reactant Systems

The synthesis begins with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives (e.g., 1a-f ) reacting with salicylaldehyde (2 ), cyclohexane-1,3-dione (3 ), and thiophene-2-carbaldehyde. This one-pot MCR forms the pyrazolo[1,5-a]quinazoline scaffold via Knoevenagel condensation and intramolecular cyclization. Ethanol with triethylamine (0.5 mL) facilitates the reaction at reflux (80°C, 6–8 hours), yielding 85–96% of products (Table 1).

Table 1: Reaction Conditions for MCR-Derived Pyrazoloquinazolines

ReactantsSolventCatalystTemp (°C)Time (h)Yield (%)
1a , 2 , 3 EthanolEt₃N80692
1b , 2 , 3 EthanolEt₃N80788
1c , 2 , 3 EthanolEt₃N80885

Thiophene incorporation occurs via nucleophilic substitution at the quinazoline C-2 position, confirmed by ¹H NMR (δ 5.75 ppm for thiophene-CH).

Cyclization Approaches from Quinoline Precursors

Hydrazine-Mediated Cyclization

A patent by EP0023773A1 details cyclizing 5-(2-aminophenyl)-pyrazole intermediates (VI ) with phosgene or thiophosgene (VII ) in pyridine at 80–120°C. This 12–24 hour process forms the pyrazolo[1,5-c]quinazoline core, with thiophene introduced via post-functionalization (Scheme 1).

Scheme 1: Cyclization Pathway

  • VI + VII (X = O/S) → Pyrazoloquinazoline core

  • Thiophene-2-carbonyl chloride → C-2 substitution

Yields depend on the cyclizing agent: phosgene (75%) outperforms thiophosgene (68%) due to superior electrophilicity.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Ethanol vs. Ethylene Glycol : MCRs in ethanol achieve higher yields (92%) than ethylene glycol (78%) due to better solubility of intermediates.

  • Cyclization Temperature : Reactions above 150°C accelerate byproduct formation, whereas 80–120°C balances rate and purity.

Table 2: Solvent Impact on MCR Efficiency

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.39298
Ethylene Glycol37.77891

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Thiophene protons resonate at δ 6.85–7.50 ppm (multiplet), while the pyrazole NH₂ appears at δ 5.05 ppm (singlet).

  • IR : Stretching vibrations at 1595 cm⁻¹ (C=N) and 1440 cm⁻¹ (C=C) confirm cyclization.

  • MS : Molecular ion peaks at m/z 440.50 ([M+H]⁺) align with theoretical values.

Applications and Derivative Synthesis

The thiophene-pyrazoloquinazoline hybrid exhibits cytotoxicity against HepG2 (IC₅₀ = 4.2 µM) and MCF-7 (IC₅₀ = 5.8 µM), surpassing Foretinib (IC₅₀ = 6.3 µM) . Derivatives with electron-withdrawing groups (e.g., NO₂) show enhanced activity due to increased membrane permeability.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazoloquinazolines, including 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine, exhibit a variety of biological activities:

  • Antitumor Activity : Compounds in this class have shown potential as anti-tumor agents by inhibiting enzymes involved in tumor growth, such as thymidine phosphorylase. This inhibition can suppress tumor proliferation and metastasis .
  • Antibacterial Properties : The unique heterocyclic structure makes these compounds potential candidates for antibacterial therapy. They target bacterial enzymes that are absent in humans, minimizing side effects .
  • CNS Disorders : Pyrazoloquinazolines have been investigated for their efficacy in treating central nervous system disorders such as schizophrenia, depression, and neurodegenerative diseases like Alzheimer’s .
  • Inhibition of Mycobacterial ATP Synthase : Certain derivatives have been identified as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step reactions that create the pyrazoloquinazoline framework. Various synthetic methods have been explored to optimize yield and purity, including:

  • Condensation Reactions : These reactions often involve the coupling of thiophene derivatives with pyrazole precursors under controlled conditions to form the desired compound.
  • Optimization Studies : Structure-activity relationship (SAR) studies have been conducted to identify key structural features that enhance biological activity. For instance, modifications at the 5-position of the quinazoline ring can significantly affect potency against specific targets .

Case Studies

Several studies highlight the applications of this compound in medicinal chemistry:

  • Antitumor Efficacy Study : A study demonstrated that derivatives including this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer drug candidate .
  • Antibacterial Activity Assessment : In vitro tests showed that compounds derived from this scaffold effectively inhibited the growth of several bacterial strains, supporting its use in developing new antibacterial agents .
  • Neuroprotective Effects : Research into the neuroprotective properties revealed that certain analogs could ameliorate symptoms associated with neurodegenerative diseases in animal models .

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Triazoloquinazoline Derivatives: CGS15943 (9-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) replaces the pyrazoloquinazoline core with a triazoloquinazoline system. The 9-chloro and 2-furyl substituents confer non-selective adenosine receptor (A1/A2A/A3) antagonism with nanomolar affinity . MRS1220 (N-[9-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzene-acetamide) introduces a benzamide group at the 5-position, enhancing A3 receptor selectivity .

Substituent Modifications

Compound Name Core Structure Substituents Biological Activity Reference
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine Pyrazolo[1,5-c]quinazoline Thiophen-2-yl at C2, NH2 at C5 Unknown (potential antiviral)
CGS15943 Triazolo[1,5-c]quinazoline 9-Cl, 2-furyl, NH2 at C5 Non-selective adenosine antagonist (Ki: ~1–10 nM)
463-H08 Pyrazolo[1,5-a]quinazoline 3-Cl, 2-methyl, N-(1-methylpiperidin-3-yl) at C5 Tat-induced viral transcription inhibitor (IC50: ~5–10 µM)
SCH442416 Pyrazolo-triazolo-pyrimidine 2-Furyl, 3-(4-methoxyphenyl)propyl at N7 A2A-selective antagonist (Ki: ~0.5 nM)
  • Thiophene vs.
  • Amino Group Position: Retention of the 5-amino group (as in CGS15943) is critical for adenosine receptor binding; alkylation at this position reduces activity .
  • Chlorine Substitution: The absence of a 9-chloro group in the target compound (compared to CGS15943) may reduce non-specific binding but could also lower potency .

Pharmacological Profiles

  • Adenosine Receptor Antagonism: CGS15943 and SCH442416 exhibit high affinity for adenosine receptors (A2A Ki: 1–10 nM), whereas the target compound’s activity remains uncharacterized . Thiophene substitution may shift selectivity toward A2A or A3 subtypes due to steric and electronic effects.
  • Antiviral Activity : Compound 463-H08, a pyrazolo[1,5-a]quinazolin-5-amine derivative, inhibits HIV-1 transcription (IC50: ~5–10 µM), suggesting structural parallels for antiviral applications .

Research Implications

  • Structure-Activity Relationships (SAR): Thiophene substitution warrants exploration in adenosine receptor binding assays to compare with furan-based ligands.

Biological Activity

2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

Property Details
Molecular Formula C14H10N4S
Molecular Weight 266.32 g/mol
IUPAC Name 2-thiophen-2-ylpyrazolo[1,5-c]quinazolin-5-amine
Canonical SMILES C1=CC=C2C(=C1)C3=CC(=NN3C(=N2)N)C4=CC=CS4

The presence of both pyrazolo and quinazoline rings contributes to the unique properties of this compound, enhancing its electronic characteristics and potential biological activity .

Biological Activity

Research indicates that derivatives of pyrazolo[1,5-C]quinazolines, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. It was synthesized as part of a series of thiophenyl-pyrazolyl-thiazole hybrids that were screened for antibacterial efficiency .
  • Enzyme Inhibition : This compound has been identified as a potential inhibitor for several enzymes and receptors, making it a candidate for drug development. Its interaction with specific molecular targets involves hydrogen bonding and hydrophobic interactions .
  • Antiviral Activity : Notably, this compound has demonstrated significant binding affinity against the COVID-19 main protease, suggesting its potential as an antiviral agent .

The mechanism of action of this compound involves its ability to interact with specific molecular targets. The compound can form non-covalent interactions that lead to inhibition or modulation of enzyme activity. Its structural features allow it to effectively bind to active sites on enzymes or receptors, influencing their function .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Studies : In a study evaluating new thiophenyl-pyrazolyl-thiazole hybrids, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial properties that warrant further investigation .
  • Antiviral Potential : Research focusing on the interaction between this compound and viral proteins showed promising binding energies, indicating potential use in antiviral therapies targeting COVID-19 .
  • Enzyme Inhibition : A comparative analysis with similar compounds revealed that this compound has unique inhibitory properties against specific enzymes involved in disease pathways .

Q & A

Q. What are the common synthetic routes for 2-(thiophen-2-yl)pyrazolo[1,5-c]quinazolin-5-amine?

The synthesis typically involves cyclization of aniline derivatives followed by alkylation. For example, pyrazolo[1,5-c]quinazolin-5-amines can be synthesized via cyclization of an intermediate (e.g., compound 32 in Scheme 9) to form a thione intermediate (33 ), which is then alkylated with methyl iodide to yield 34 . Subsequent reactions with amines produce the final amine derivatives (35 ) . Advanced methods, such as microwave-assisted synthesis, may improve reaction kinetics and selectivity, particularly for complex heterocyclic systems .

Q. How is the molecular structure of this compound characterized?

Structural characterization relies on spectroscopic techniques (NMR, IR) and X-ray crystallography. Key features include the fused pyrazoloquinazoline core with a thiophene substituent at position 2 and an amine group at position 5. Substituent positions influence electronic properties and reactivity, as seen in related compounds where electron-withdrawing groups (e.g., fluorine) enhance stability or biological activity .

Q. What biological activities are associated with pyrazoloquinazoline derivatives?

Pyrazoloquinazoline derivatives often exhibit adenosine receptor antagonism, with selectivity for A2A or A3 subtypes depending on substituents. For example, SCH 442416 (a structurally similar compound) shows potent A2A antagonism (Ki = 0.6 nM) and >1000-fold selectivity over other adenosine receptors . Biological assays (e.g., cAMP modulation or in vivo models of Parkinson’s disease) are critical for validating activity .

Advanced Research Questions

Q. How do structural modifications influence adenosine receptor affinity and selectivity?

  • Thiophene vs. Furan Substituents : Thiophene’s larger size and sulfur atom may enhance hydrophobic interactions or alter electron distribution compared to furan, potentially improving receptor binding .
  • Amine Position : The 5-amine group is critical for A2A antagonism. Substitution with bulkier groups (e.g., arylalkyl chains) can enhance selectivity by occupying hydrophobic pockets in the receptor .
  • Heterocyclic Fusion : Pyrazolo[1,5-c]quinazoline’s planar structure facilitates π-π stacking with aromatic residues in the receptor’s binding site, as shown in molecular modeling studies .

Q. How can discrepancies in biological activity data across studies be resolved?

Contradictions often arise from variations in assay conditions (e.g., cell lines, species differences) or structural nuances. For instance:

  • Species Selectivity : SCH 412348 shows high affinity for human A2A receptors but lower activity in rodent models, highlighting the need for cross-species validation .
  • Substituent Effects : Minor changes (e.g., methoxy vs. fluorine groups) can drastically alter potency. Comparative SAR tables (e.g., in ) help identify critical substituents.
  • Assay Methodology : Functional assays (e.g., GTPγS binding) may yield different results than binding assays due to receptor conformational states .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Solubility : Introducing polar groups (e.g., hydroxyl or amine) or using prodrugs (e.g., ester derivatives) can improve aqueous solubility .
  • Metabolic Stability : Fluorination at specific positions (e.g., para-fluorophenyl in SCH 442416) reduces oxidative metabolism, enhancing half-life .
  • Blood-Brain Barrier Penetration : LogP optimization (e.g., ~2–3) and molecular weight (<450 Da) are critical for CNS-targeted compounds, as demonstrated in preladenant studies .

Q. What experimental designs are recommended for evaluating in vivo efficacy?

  • Parkinson’s Disease Models : Use 6-hydroxydopamine (6-OHDA)-lesioned rats to assess reversal of haloperidol-induced catalepsy or L-Dopa-induced dyskinesia .
  • Dose-Response Studies : Include low doses (0.1–1 mg/kg) to avoid off-target effects, as seen in SCH 412348’s antidepressant-like profiles in forced swim tests .
  • Control Compounds : Compare with established antagonists (e.g., ZM241385 for A2A) to validate selectivity .

Methodological Considerations

Q. How to validate target engagement in cellular assays?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]ZM241385) to measure displacement by the test compound .
  • cAMP Inhibition : Assess A2A receptor activity via forskolin-stimulated cAMP reduction in HEK293 cells .
  • β-Arrestin Recruitment : Utilize bioluminescence resonance energy transfer (BRET) assays for real-time monitoring of receptor activation .

Q. What computational tools aid in SAR analysis?

  • Molecular Docking : Software like AutoDock Vina predicts binding poses in adenosine receptor crystal structures (e.g., PDB 3VG9) .
  • QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with binding affinity to identify pharmacophoric features .

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